Aminothiazole 5, also known as 2-amino-5-thiazole, is a heterocyclic compound characterized by a thiazole ring with an amino group at the second position. The thiazole ring consists of a five-membered structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. The molecular formula for aminothiazole 5 is , with a molar mass of approximately 128.15 g/mol. This compound exhibits a melting point range of 122-132 °C and is sensitive to air, necessitating careful handling and storage in inert atmospheres to maintain stability .
The Cook–Heilbron synthesis is one significant method for producing aminothiazoles, wherein α-aminonitriles react with carbon disulfide or isothiocyanates under mild conditions to yield aminothiazoles .
Aminothiazole 5 and its derivatives exhibit diverse biological activities, making them valuable in medicinal chemistry. They have been studied for their potential as:
The synthesis of aminothiazole 5 can be achieved through several methods:
Aminothiazole 5 has several applications across different fields:
Research on the interaction of aminothiazole 5 with biological molecules has revealed significant insights:
Several compounds share structural similarities with aminothiazole 5, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-Aminothiazole | Thiazole ring with an amino group | Found in various pharmaceuticals |
| 5-Aminothiazole | Amino group at position five | Known for anticancer activity |
| 2-Amino-4-thiazole | Additional amino group at position four | Exhibits anti-inflammatory properties |
| Thiazolidine | Saturated version of thiazole | Used in diabetes treatment |
| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential nutrient |
Aminothiazole 5 stands out due to its specific positioning of functional groups that influence its reactivity and biological activity. Its versatility in synthetic pathways also enhances its appeal in drug design compared to other similar compounds.
The 5-aminothiazole core (C₃H₃N₂S) features a thiazole ring system with precise bond alternation between single (1.45 Å C–N) and double (1.26 Å C–S) bonds, creating a polarized π-electron system. X-ray crystallography of prototypical derivatives reveals planar geometries with dihedral angles ≤5° between the thiazole ring and substituents. The amino group at position 5 introduces two critical properties:
Table 1 compares key molecular parameters of representative 5-aminothiazole derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors |
|---|---|---|---|---|
| 5-Aminothiazole | C₃H₄N₂S | 100.14 | 0.32 | 1 |
| 2-(2-Aminothiazol-5-yl)acetamide | C₅H₇N₃OS | 157.20 | -1.04 | 3 |
| HUP-55 | C₂₄H₃₀N₄O₂S | 438.59 | 3.18 | 2 |
Modern spectroscopic characterization employs advanced techniques:
The synthetic landscape of 5-aminothiazoles has undergone four distinct phases:
Pioneered by the Hantzsch-Wellman thiazole synthesis, early methods relied on:
Key limitation: Poor regioselectivity (≤3:1 5- vs 4-aminothiazole ratios)
Advancements included:
Representative reaction:
Thiazole + LDA → 5-Lithiothiazole → NH3 → 5-Aminothiazole Breakthroughs focused on atom economy and green chemistry:
Recent innovations address complex derivative synthesis:
This protocol achieves 78% overall yield for multigram-scale production of HUP-55 analogs.
The Cook–Heilbron synthesis is a foundational method for preparing 2,4-disubstituted 5-aminothiazole derivatives. This reaction leverages α-aminonitriles and sulfur-containing reagents such as dithioacids, carbon disulfide, or isothiocyanates under mild conditions [1] [2].
The reaction begins with the nucleophilic attack of the α-aminonitrile’s amino group on the electrophilic carbon of the sulfur reagent. For example, when carbon disulfide is employed, the intermediate undergoes cyclization to form a 5-amino-2-mercaptothiazole scaffold (Scheme 1) [1]. Computational studies reveal that protonation of the α-aminonitrile’s nitrile group lowers the energy of its π* orbital, facilitating nucleophilic attack by thiols or thiocyanate ions [2]. This step is followed by intramolecular cyclization, where the sulfur atom bridges the α-carbon and the nitrile-derived nitrogen, yielding the thiazole ring.
Dithioacids and isothiocyanates dictate substitution patterns at the thiazole’s C2 and C4 positions. Dithioesters, such as methyl carbodithioate, react with α-aminonitriles to form 4,5-disubstituted thiazoles, while isothiocyanates introduce hydrazine or aryl groups at C2 (Scheme 2) [1]. The choice of reagent also influences reaction kinetics: carbon disulfide facilitates rapid cyclization at room temperature, whereas isothiocyanates require mild heating (40–60°C) [1] [2].
A breakthrough in sustainable synthesis involves calcium-catalyzed elimination-cyclization reactions using isocyanides. This method produces 5-aminooxazoles and thiazoles in under 30 minutes with yields exceeding 85% [3]. The calcium catalyst (e.g., Ca(OH)₂) promotes the elimination of water or alcohols from intermediates, driving cyclization (Scheme 3). Key advantages include:
Carbon disulfide serves dual roles as a sulfur source and cyclization promoter. In one protocol, α-aminonitriles react with carbon disulfide in aqueous ammonia to form thiazolidine intermediates, which oxidize to 5-aminothiazoles upon exposure to air [1]. This method avoids harsh reagents and achieves regioselectivity through pH control. For instance, at pH 6.5, cysteine derivatives preferentially form 5-aminothiazoles over thiazolidines [2].
Regiochemical control is achieved through reagent selection and reaction conditions. Lingaraju’s method enables 2-unsubstituted thiazoles by reacting active methylene isocyanides with dithioesters, a feat unattainable via classical routes [1]. Conversely, Hantzsch-type reactions with α-haloketones install alkyl or aryl groups at C4 (Table 1).
Table 1: Substituent Effects on 5-Aminothiazole Bioactivity
| Position | Substituent | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| C2 | -NO₂ | 3.48 µM (HeLa cells) | [1] |
| C4 | -OH | 8.84 µM (SMMC-7721 cells) | [1] |
| C2/C4 | -SCH₃/-Ph | 30.38 µg/mL (M. smegmatis) | [1] |
Electron-withdrawing groups (e.g., -NO₂) at C2 enhance antiproliferative activity, while electron-donating groups (e.g., -OH) at C4 improve solubility without compromising efficacy [1]. Microwave-assisted reactions further refine regioselectivity; for example, propargyl bromides and thioureas yield 2-aminothiazoles with >90% purity under 10-minute irradiations [1].
The infrared spectroscopic analysis of aminothiazole compounds reveals characteristic vibrational frequencies that provide valuable insights into their structural features. The infrared spectra of aminothiazole derivatives display several diagnostic absorption bands that confirm the presence of key functional groups within the thiazole framework [1].
The primary amino group attached to the thiazole core exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3320 to 3353 wavenumbers [1] [2]. These vibrational bands appear as strong absorptions and are indicative of the free amino functionality. The thiazole ring system demonstrates specific vibrational characteristics, with carbon-sulfur stretching modes appearing between 845 and 862 wavenumbers [1]. The aromatic carbon-nitrogen stretching vibrations of the thiazole ring are observed in the range of 1612 to 1617 wavenumbers, providing confirmation of the heterocyclic aromatic character [1].
Additional spectroscopic features include aromatic carbon-carbon stretching vibrations appearing between 1540 and 1568 wavenumbers, while aromatic carbon-hydrogen stretching modes are detected in the region of 2928 to 2974 wavenumbers [1]. These vibrational signatures collectively provide a comprehensive fingerprint for the identification and characterization of aminothiazole structural features.
Nuclear magnetic resonance spectroscopy provides detailed structural information about aminothiazole compounds through both proton and carbon-13 spectroscopic measurements. The proton nuclear magnetic resonance spectra of aminothiazole derivatives exhibit characteristic resonance patterns that reflect the electronic environment of hydrogen atoms within the molecular structure [3] [4].
The primary amino group protons typically appear as a singlet resonance in the region of 4.9 parts per million, confirming the presence of the amino functionality [2]. The heteroaromatic protons of the thiazole ring system are observed in the region of 6.7 parts per million, reflecting the electron-deficient nature of the aromatic system [2]. Additional aromatic protons associated with substituted derivatives appear in the range of 6.39 to 7.65 parts per million, depending on the specific substitution pattern and electronic effects [2].
The carbon-13 nuclear magnetic resonance spectroscopic analysis provides complementary structural information through the chemical shift positions of carbon atoms within the aminothiazole framework. The aromatic carbon atoms of the thiazole ring exhibit characteristic chemical shift values that reflect their unique electronic environments within the heterocyclic system [5] [6].
X-ray crystallographic analysis provides definitive structural characterization of aminothiazole compounds through determination of precise atomic coordinates and molecular geometry. Crystallographic studies of aminothiazole derivatives have revealed important structural parameters including bond lengths, bond angles, and intermolecular interactions [7] [8].
The crystallographic analysis of 4-(1-methyl-1-mesitylcyclobutane-3-yl)-2-aminothiazole demonstrated that the compound crystallizes in the triclinic space group P-1 with six molecules in the asymmetric unit [7] [8]. The structure was refined to a final R-value of 0.052 for 2298 observed reflections, indicating high-quality structural determination [7].
The thiazole ring geometry exhibits characteristic bond lengths and angles typical of aromatic heterocyclic systems. The sulfur-carbon bond lengths within the thiazole ring are typically observed in the range of 1.716 to 1.739 angstroms, consistent with single bond character [9] [10]. The carbon-nitrogen bond lengths within the ring system range from 1.359 to 1.407 angstroms, indicating partial double bond character due to aromatic delocalization [1].
Intermolecular hydrogen bonding interactions play a crucial role in the crystal packing of aminothiazole compounds. The amino group hydrogen atoms participate in hydrogen bonding with nitrogen atoms of adjacent molecules, creating extended hydrogen bonding networks that stabilize the crystal structure [7] [8].
The tautomeric behavior of aminothiazole compounds represents a fundamental aspect of their structural chemistry, with significant implications for their physicochemical properties and biological activities. The amino-imino tautomerism involves the migration of a proton between the amino nitrogen and the ring nitrogen, resulting in the formation of different tautomeric forms [11].
Experimental investigations have demonstrated that 2-aminothiazoles generally exist predominantly in the aminoaromatic form under standard conditions [11]. The tautomeric equilibrium constant, defined as the ratio of amine to imine forms, provides quantitative information about the relative stability of different tautomeric species. These studies have revealed that the amino form is thermodynamically favored in most aminothiazole derivatives due to the aromatic stabilization of the thiazole ring system [11].
The protonation behavior of aminothiazoles exhibits interesting tautomeric dependencies. Under acidic conditions, aminothiazoles are generally protonated at the aza-nitrogen of the ring system rather than at the exocyclic amino group [11]. This protonation pattern has important implications for the physicochemical properties and biological activities of these compounds.
The conformational dynamics of aminothiazole derivatives have been investigated through computational molecular dynamics simulations and experimental techniques. These studies have revealed that aminothiazole compounds can adopt multiple conformational states depending on environmental conditions and substitution patterns [12] [13].
Molecular dynamics simulations of aminothiazole-containing compounds have demonstrated significant conformational flexibility, particularly in the rotation about bonds connecting the thiazole ring to substituent groups. The conformational preferences are influenced by factors including steric interactions, electronic effects, and intermolecular hydrogen bonding [12].
The conformational behavior of aminothiazoles is particularly important in biological systems, where conformational changes can modulate binding affinity and selectivity toward target proteins. Studies have shown that aminothiazole derivatives can undergo conformational transitions that expose or occlude key binding sites, thereby influencing their biological activities [13].
The enzymatic tautomerization of thiazole derivatives has been investigated in biological systems, providing insights into the mechanisms underlying tautomeric interconversion. The thiazole tautomerase enzyme TenI catalyzes the aromatization of thiazole tautomers through a specific mechanism involving acid-base catalysis [14].
The tautomerization reaction involves the deprotonation of the carbon-2 position of the thiazole ring by a histidine residue, coupled with protonation of the side chain by a phosphate group. This mechanism results in the irreversible conversion of the non-aromatic tautomer to the aromatic form, demonstrating the importance of enzymatic control in tautomeric equilibria [14].
The identification of specific amino acid residues involved in tautomeric catalysis has provided molecular-level insights into the mechanisms governing thiazole tautomerization. These mechanistic studies have implications for understanding the conformational dynamics of aminothiazole derivatives in biological environments [14].
The acid-responsive optical properties of aminothiazole derivatives represent a fascinating aspect of their physicochemical behavior, with significant implications for sensing applications and fundamental understanding of electronic structure. The halochromic properties arise from protonation-induced changes in the electronic structure that manifest as visible color changes [15] [16].
The nitrogen atom of the amino group can be protonated by Lewis or Brønsted acids, resulting in pronounced reversible halochromic properties that enable their use as acid-base indicators [15]. The protonation process involves the transfer of a proton to the hetero nitrogen atom of the aminothiazole, forming a Lewis salt that exhibits altered optical properties compared to the neutral form [7].
Studies of 2-aminothiazole derivatives have demonstrated that protonation leads to significant changes in the absorption spectra, with shifts in the absorption maxima that reflect alterations in the electronic structure [17]. The pH dependence of the optical properties enables the quantitative determination of acid dissociation constants and provides insights into the protonation equilibria.
The water solubility of aminothiazole derivatives varies significantly with pH due to the protonation of the amino group [17]. Under acidic conditions, the protonated form exhibits enhanced aqueous solubility compared to the neutral species, which has important implications for their behavior in biological and environmental systems.
The ultraviolet-visible absorption spectroscopy of aminothiazole derivatives provides detailed information about their electronic structure and optical properties. The absorption spectra typically exhibit characteristic bands in the ultraviolet and visible regions that correspond to electronic transitions within the conjugated system [18] [19].
The absorption maxima of aminothiazole derivatives range from approximately 349 to 398 nanometers, depending on the specific substitution pattern and electronic effects [20]. The introduction of different substituents on the thiazole ring system can significantly modulate the absorption properties through electronic conjugation and inductive effects.
Solvatochromic studies have revealed that the absorption properties of aminothiazole derivatives are sensitive to solvent polarity, with systematic shifts in absorption maxima observed upon changing from nonpolar to polar solvents [21]. These solvatochromic effects provide insights into the electronic structure and charge distribution within the molecular system.
The fluorescence properties of aminothiazole derivatives exhibit significant sensitivity to acid-base conditions, resulting in halofluoric emission modulation that can be exploited for sensing applications. The emission characteristics are strongly influenced by protonation state, which affects the electronic structure and photophysical properties [15] [22].
The fluorescence emission of aminothiazole compounds typically occurs in the visible region, with emission maxima ranging from approximately 467 to 525 nanometers depending on the specific molecular structure and environmental conditions [20]. The emission properties are characterized by large Stokes shifts, indicating significant geometry changes between the ground and excited states.
The quantum yields of fluorescence for aminothiazole derivatives vary considerably depending on molecular structure and environmental conditions. Some derivatives exhibit quantum yields ranging from 0.04 to 0.13, while others demonstrate higher values under specific conditions [20]. The fluorescence lifetimes provide additional information about the photophysical processes, with values typically ranging from 2 to 5 nanoseconds.
The pH-dependent emission properties of aminothiazole derivatives have been extensively studied to understand the relationship between protonation state and fluorescence characteristics. The protonation of the amino group or ring nitrogen atoms can dramatically alter the emission properties through changes in the electronic structure [23] [22].
Studies have demonstrated that aminothiazole derivatives can exhibit different emission colors depending on pH conditions, with transitions from blue to green emission observed upon pH changes [20]. These pH-dependent color changes are attributed to alterations in the electronic structure and charge distribution that occur upon protonation.
The reversible nature of the pH-dependent emission changes makes aminothiazole derivatives attractive candidates for fluorescent pH sensors and indicators. The ability to tune the emission properties through structural modifications provides opportunities for developing sensors with specific pH response ranges [22].
The solvatochromic fluorescence properties of aminothiazole derivatives have been investigated to understand the influence of solvent environment on emission characteristics. These studies have revealed significant solvent-dependent changes in emission wavelength and intensity that reflect interactions between the fluorophore and solvent molecules [20].
The emission maxima of aminothiazole derivatives can shift by several tens of nanometers upon changing from nonpolar to polar solvents, with red shifts typically observed in more polar environments. These solvatochromic effects are attributed to stabilization of the excited state through specific solvent-fluorophore interactions [20].
The fluorescence quantum yields also exhibit solvent dependence, with some derivatives showing enhanced emission in specific solvent systems. The solvent-dependent fluorescence properties provide insights into the photophysical mechanisms and molecular interactions that govern the emission behavior [20].
The physicochemical properties of aminothiazole 5 (5-aminothiazole, CAS: 17721-00-5) can be summarized in the following data table:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₄N₂S | [24] |
| Molecular Weight | 100.142 g/mol | [24] |
| CAS Number | 17721-00-5 | [25] [24] |
| SMILES | NC1=CN=CS1 | [24] |
| Physical State | Solid | [25] |
| Storage Temperature | 4°C | [25] |
| Purity | 95% | [24] |
For comparative analysis, the properties of 2-aminothiazole are also provided:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₄N₂S | [26] [27] |
| Molecular Weight | 100.142 g/mol | [26] [27] |
| CAS Number | 96-50-4 | [26] [27] |
| Melting Point | 91-93°C | [26] [27] |
| Boiling Point | 216.4°C at 760 mmHg | [27] |
| Density | 1.3 g/cm³ | [27] |
| Water Solubility | 100 g/L at 20°C | [26] [27] |
| pKa | 5.36 at 20°C | [26] |
| LogP | 0.38 | [26] [27] |
| Flash Point | 84.7°C | [27] |
| pH | 9.6 (100 g/L in water) | [26] |
The spectroscopic characterization data for aminothiazole derivatives are summarized below:
| Functional Group | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3320-3353 | [1] [2] |
| C=N Thiazole | 1612-1617 | [1] |
| C=C Aromatic | 1540-1568 | [1] |
| C-S Stretch | 845-862 | [1] |
| C-H Aromatic | 2928-2974 | [1] |
| Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| NH₂ Protons | 4.9 (singlet) | [2] |
| Thiazole H | 6.7 (singlet) | [2] |
| Aromatic H | 6.39-7.65 | [2] |
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P-1 (triclinic) | [7] [8] |
| Z | 6 | [7] |
| R-factor | 0.052 | [7] |
| S-C Bond Length | 1.716-1.739 Å | [9] [10] |
| C-N Bond Length | 1.359-1.407 Å | [1] |